[(furan-2-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a furan ring and a pyrazole ring connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates separately. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. These intermediates are then linked through a methylamine bridge under controlled conditions, often involving the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:
(furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Another similar compound with a different substitution pattern on the pyrazole ring.
The uniqueness of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)16-11(3)12(8-15-16)7-14-9-13-5-4-6-17-13/h4-6,8,10,14H,7,9H2,1-3H3 |
InChI Key |
DGQIGBZXSMDDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCC2=CC=CO2 |
Origin of Product |
United States |
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